ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
CAS No.: 731778-58-8
Cat. No.: VC6306157
Molecular Formula: C16H15N3O3S
Molecular Weight: 329.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 731778-58-8 |
|---|---|
| Molecular Formula | C16H15N3O3S |
| Molecular Weight | 329.37 |
| IUPAC Name | ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C16H15N3O3S/c1-3-22-16(21)13-9(2)12-14(20)18-11(19-15(12)23-13)8-10-6-4-5-7-17-10/h4-7H,3,8H2,1-2H3,(H,18,19,20) |
| Standard InChI Key | SGRDOOCPRYRCOK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CC3=CC=CC=N3)C |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name reflects its complex architecture: a fused thieno[2,3-d]pyrimidine core substituted with a pyridin-2-ylmethyl group at position 2, a methyl group at position 5, an ethyl ester at position 6, and a ketone at position 4. Its molecular formula is C₁₇H₁₇N₃O₃S, with a molecular weight of 343.40 g/mol. Key structural features include:
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Thieno[2,3-d]pyrimidine core: A bicyclic system combining thiophene and pyrimidine rings, enabling π-π stacking interactions in biological targets .
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Pyridin-2-ylmethyl substituent: Introduces basicity and hydrogen-bonding potential via the pyridine nitrogen.
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Ethyl ester at C6: Enhances lipophilicity and metabolic stability compared to carboxylic acid analogues .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of thieno[2,3-d]pyrimidine derivatives typically follows a multi-step protocol involving cyclization, chlorination, and nucleophilic substitution (Figure 1) . For the target compound:
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Core Formation: Condensation of a thiophene-ester precursor (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylate) with a nitrile derivative (e.g., pyridin-2-ylacetonitrile) under acidic conditions yields the thieno[2,3-d]pyrimidin-4-one intermediate .
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) converts the 4-ketone to a 4-chloro intermediate, enhancing reactivity for subsequent substitutions .
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Functionalization: Reaction with pyridin-2-ylmethanol or a related nucleophile introduces the pyridin-2-ylmethyl group at position 2. Ethyl esterification at C6 is achieved via standard esterification protocols .
Structural Analogues and SAR Insights
Studies on analogous compounds reveal critical structure-activity relationships (SAR):
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Position 2 Substitutions: Bulky, aromatic groups (e.g., pyridinylmethyl) improve binding to kinase ATP pockets by occupying hydrophobic regions .
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C5 Methyl Group: Enhances metabolic stability and modulates electron density in the thiophene ring .
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C6 Ester vs. Carboxylic Acid: Ethyl esters balance solubility and cell permeability, whereas carboxylic acids (e.g., as in ) may reduce bioavailability due to higher polarity .
Biological Activity and Mechanisms
While direct studies on this compound are absent, its structural relatives exhibit notable bioactivity:
Kinase Inhibition
Thieno[2,3-d]pyrimidines are potent inhibitors of PI3K and atypical PKC (aPKC) isoforms . For example:
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PI3Kβ/γ Inhibition: Analogues with morpholine substituents (e.g., compound VIb in ) show 72–84% enzymatic inhibition, attributed to hydrogen bonding with Val851 and Asp810 in the ATP-binding pocket .
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aPKC Selectivity: Pyridine-containing derivatives (e.g., CRT0066854 in ) inhibit PKCι/ζ by occupying a lipophilic pocket near the kinase hinge region .
Antiproliferative Effects
In the NCI-60 screen, analogues with hydroxyl or pyridinyl groups demonstrated GI₅₀ values <10 μM against breast (T-47D) and lung cancer lines . The ethyl ester moiety likely enhances cellular uptake compared to carboxylate forms .
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